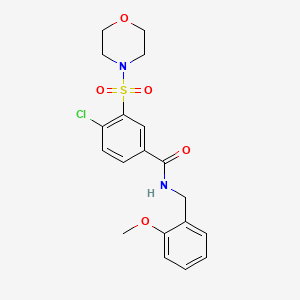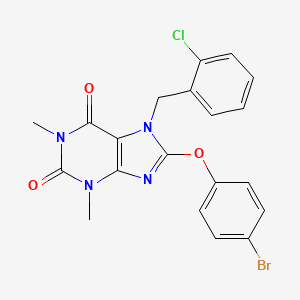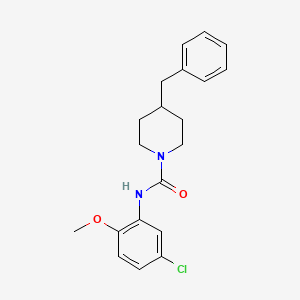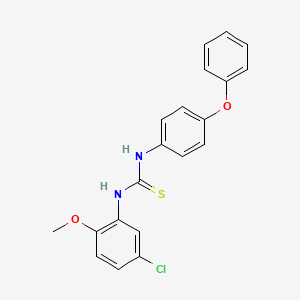
4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide
Descripción general
Descripción
4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-777607, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. This compound has been shown to have potential therapeutic applications in the treatment of cancer, particularly in the inhibition of tumor growth and metastasis.
Mecanismo De Acción
4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide acts as a competitive inhibitor of the c-Met receptor tyrosine kinase, binding to the ATP-binding site of the enzyme and preventing its activation. This inhibition leads to a decrease in downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor angiogenesis. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide is its specificity for the c-Met receptor tyrosine kinase, which makes it an attractive target for cancer therapy. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective c-Met inhibitors, which may have improved efficacy and safety profiles. Additionally, there is interest in exploring the use of 4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, particularly in vivo, to better understand its potential clinical applications.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of cancer, with promising results in the inhibition of tumor growth and metastasis. In particular, this compound has been shown to inhibit c-Met signaling, which is known to play a key role in the development and progression of many types of cancer.
Propiedades
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)methyl]-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-17-5-3-2-4-15(17)13-21-19(23)14-6-7-16(20)18(12-14)28(24,25)22-8-10-27-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYJKIKXAHQRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isopropyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B3528820.png)

![ethyl 3-{4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B3528828.png)

![2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B3528844.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B3528855.png)
![N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B3528859.png)


![ethyl 5-phenyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B3528878.png)
![5-[(3-methyl-2-thienyl)methylene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3528888.png)
![3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3528908.png)

